molecular formula C20H20F2N8O B12377084 Tyk2-IN-16

Tyk2-IN-16

Cat. No.: B12377084
M. Wt: 426.4 g/mol
InChI Key: RCXXJWBXCJATGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tyk2-IN-16 is a small molecule inhibitor that targets Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. TYK2 plays a crucial role in the signaling pathways of various cytokines, including interleukin-23 (IL-23), interleukin-12 (IL-12), and type I interferons (IFNs). These cytokines are involved in immune responses and inflammation, making TYK2 a significant target for therapeutic interventions in autoimmune and inflammatory diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tyk2-IN-16 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. One common method involves the use of DMSO (dimethyl sulfoxide) as a solvent, PEG300 (polyethylene glycol 300) for solubility, and Tween 80 as a surfactant. The reaction conditions typically include mixing these components and clarifying the solution .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tyk2-IN-16 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Tyk2-IN-16 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of TYK2 in various chemical reactions and pathways.

    Biology: Employed in cellular and molecular biology to investigate the signaling pathways mediated by TYK2.

    Medicine: Explored as a potential therapeutic agent for autoimmune and inflammatory diseases, such as psoriasis and psoriatic arthritis.

    Industry: Utilized in the development of new drugs targeting TYK2 and related pathways

Mechanism of Action

Tyk2-IN-16 exerts its effects by selectively inhibiting the activity of TYK2. It binds to the regulatory domain of TYK2, preventing the interaction between the regulatory and catalytic domains of the enzyme. This inhibition disrupts the downstream signaling pathways mediated by TYK2, including the activation of signal transducers and activators of transcription (STATs). By blocking these pathways, this compound reduces the production of pro-inflammatory cytokines and modulates immune responses .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to Tyk2-IN-16 include:

Uniqueness

This compound is unique due to its specific binding to the regulatory domain of TYK2, which provides greater selectivity and reduces the risk of off-target effects compared to other inhibitors that target the ATP-binding site. This selectivity makes this compound a promising candidate for therapeutic applications with potentially fewer side effects .

Properties

Molecular Formula

C20H20F2N8O

Molecular Weight

426.4 g/mol

IUPAC Name

N-[3-(3-cyano-3-methylpyrrolidin-1-yl)-1-[4-(1,1-difluoroethyl)pyrimidin-2-yl]pyrazolo[4,3-c]pyridin-6-yl]acetamide

InChI

InChI=1S/C20H20F2N8O/c1-12(31)26-16-8-14-13(9-25-16)17(29-7-5-19(2,10-23)11-29)28-30(14)18-24-6-4-15(27-18)20(3,21)22/h4,6,8-9H,5,7,11H2,1-3H3,(H,25,26,31)

InChI Key

RCXXJWBXCJATGD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC=C2C(=C1)N(N=C2N3CCC(C3)(C)C#N)C4=NC=CC(=N4)C(C)(F)F

Origin of Product

United States

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